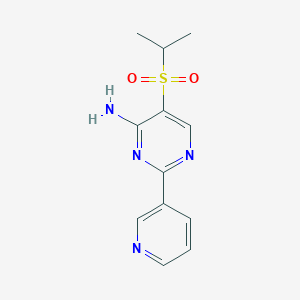

5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine

Übersicht

Beschreibung

5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is a synthetic organic compound characterized by its pyrimidine and pyridine rings, which are functionalized with an isopropylsulfonyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Functionalization with Isopropylsulfonyl Group: The isopropylsulfonyl group is introduced through sulfonylation reactions, typically using reagents like isopropylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyridine or pyrimidine rings, leading to partially or fully hydrogenated products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or strong nucleophiles like sodium amide for nucleophilic substitution.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Hydrogenated pyridine or pyrimidine derivatives.

Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Wirkmechanismus

The mechanism of action of 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting downstream biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Methylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine

- 5-(Ethylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine

- 5-(Propylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles or material properties.

Biologische Aktivität

5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine, also known by its CAS number 175202-06-9, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine class and features a sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C12H14N4O2S

- Molecular Weight: 278.33 g/mol

- SMILES Notation: CC(C)S(=O)(=O)C1=CN=C(N=C1N)C1=CN=CC=C1

- CAS Number: 175202-06-9

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown promising results as a kinase inhibitor, particularly in targeting specific pathways involved in tumor growth and metastasis.

The compound's mechanism primarily involves the inhibition of various kinases that play crucial roles in cell proliferation and survival. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells.

Case Studies

-

In Vitro Studies:

- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types.

- The compound was tested against breast cancer cell lines, showing a reduction in viability and induction of apoptosis at micromolar concentrations.

-

In Vivo Studies:

- In mouse xenograft models, treatment with this compound resulted in a marked reduction in tumor volume compared to controls, suggesting effective antitumor activity.

- The progression-free survival rates were notably improved in treated groups, indicating its potential as a therapeutic agent.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Kinase | Cancer Type |

|---|---|---|---|

| This compound | 0.5 | CDK7 | Breast Cancer |

| Alisertib | 0.8 | Aurora A Kinase | Lymphoma |

| LY2090314 | 0.9 | GSK-3α | Neuroblastoma |

Absorption and Distribution

The pharmacokinetic profile of this compound suggests good oral bioavailability, with studies indicating effective absorption when administered orally. Further research is needed to fully characterize its distribution in vivo.

Toxicity Profile

Preliminary toxicity studies have shown manageable side effects at therapeutic doses; however, hematological toxicity such as thrombocytopenia and neutropenia were observed at higher concentrations. Continuous monitoring and dose adjustments are recommended during clinical applications.

Eigenschaften

IUPAC Name |

5-propan-2-ylsulfonyl-2-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8(2)19(17,18)10-7-15-12(16-11(10)13)9-4-3-5-14-6-9/h3-8H,1-2H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVASRDRMAICRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381057 | |

| Record name | 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175202-06-9 | |

| Record name | 5-[(1-Methylethyl)sulfonyl]-2-(3-pyridinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.